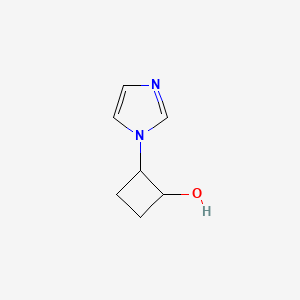

2-(1H-imidazol-1-yl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-2-1-6(7)9-4-3-8-5-9/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGULLMCUBBDAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of Imidazole and Cyclobutane Scaffolds in Advanced Organic Chemistry

The structural and functional importance of 2-(1H-imidazol-1-yl)cyclobutan-1-ol is best understood by first examining its constituent parts: the imidazole (B134444) ring and the cyclobutane (B1203170) ring.

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a cornerstone in medicinal chemistry and biochemistry. nih.govnih.govijprajournal.com This ring system is a fundamental component of essential biomolecules, including the amino acid histidine and the neurotransmitter histamine. biomedpharmajournal.org Its unique electronic properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow it to interact readily with a multitude of biological targets like enzymes and receptors. nih.govresearchgate.net This versatility has led to the incorporation of the imidazole scaffold into a wide array of clinically significant drugs with diverse therapeutic actions, such as antifungal, anticancer, and anti-inflammatory agents. nih.govajrconline.orgopenmedicinalchemistryjournal.com The polar nature of the imidazole ring can also enhance the pharmacokinetic properties of drug candidates. nih.govbiomedpharmajournal.org

The cyclobutane ring, a four-membered carbocycle, is another key structural motif in organic chemistry. vulcanchem.com Characterized by significant ring strain, cyclobutanes are valuable synthetic intermediates that can undergo various transformations to create more complex molecular architectures. nih.gov In the context of medicinal chemistry, the cyclobutane scaffold offers a rigid, three-dimensional framework that can hold substituents in well-defined spatial orientations. nih.gov This conformational rigidity is an attractive feature for designing molecules that can selectively fit into the binding sites of biological targets. nih.gov Although less common than five- or six-membered rings in nature, cyclobutane-containing compounds are found in various natural products with potent biological activities, including alkaloids with antimicrobial and antitumor properties. vulcanchem.com

Current Research Landscape and the Position of 2 1h Imidazol 1 Yl Cyclobutan 1 Ol

While extensive research exists on imidazole (B134444) and cyclobutane (B1203170) derivatives individually, dedicated studies on 2-(1H-imidazol-1-yl)cyclobutan-1-ol are limited in publicly accessible literature. Its position in the current research landscape is therefore largely projected, based on the synthesis and activities of closely related analogues.

The synthesis of similar structures, such as rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol and various 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, often involves a nucleophilic substitution reaction where imidazole is reacted with a suitable electrophilic precursor, followed by the reduction of a carbonyl group to the corresponding alcohol. researchgate.netuni.lu For instance, the synthesis of trans-2-(1H-imidazol-1-yl)cyclohexanol has been documented, highlighting the feasibility of creating such amino alcohol structures. ajrconline.org

The stereochemistry of 2-(1H-imidazol-1-yl)cyclobutan-1-ol is a critical aspect of its structure. The substituents on the cyclobutane ring can exist in either a cis or trans configuration. The related compound, trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol, emphasizes the importance of this stereochemical relationship, which dictates the molecule's three-dimensional shape and, consequently, its potential biological interactions. nih.gov The existence of stereoisomers like (1R,2R)-2-imidazol-1-ylcyclobutan-1-ol further suggests that enantiomerically pure forms of the target compound could be synthesized, a common practice in modern drug discovery to isolate the more active and less toxic enantiomer. nih.govuni.lu

Based on the known biological activities of analogous compounds, 2-(1H-imidazol-1-yl)cyclobutan-1-ol is hypothesized to possess potential therapeutic properties, particularly as an antifungal agent. Many azole-containing ethanol (B145695) derivatives, such as those based on a 2-(1H-imidazol-1-yl)-1-phenylethanol core, exhibit potent activity against various fungal strains, including Candida species. uni.lu

Predicted Physicochemical Properties

Detailed experimental data for the target compound is not widely available. However, its basic properties can be predicted based on its structure and data from isomeric compounds like 1-(1H-imidazol-2-yl)cyclobutan-1-ol. nih.gov

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Data table based on predicted values for the isomer 1-(1H-imidazol-2-yl)cyclobutan-1-ol. nih.gov |

Biological Activities of Related Imidazole-Alcohol Compounds

| Compound | Biological Activity | Reference |

| 2-(1-H-imidazole-1-yl)-1-phenylethanol derivatives | Antifungal (e.g., against Candida albicans) | uni.lu |

| Sceptrin (cyclobutane-containing alkaloid) | Antimicrobial | vulcanchem.com |

| Fused imidazole derivatives | Anticancer, Antimicrobial, Anti-inflammatory | ajrconline.org |

Interdisciplinary Research Perspectives and Theoretical Frameworks

Strategies for Imidazole Ring Construction and Functionalization

The imidazole ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed. nih.gov

Traditional and Contemporary Approaches to Imidazole Synthesis

The synthesis of imidazole derivatives has a rich history, with several classic and modern methods available to organic chemists. numberanalytics.com

Traditional Methods:

Debus-Radziszewski Imidazole Synthesis: This is a foundational method that involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. numberanalytics.com

Wallach Imidazole Synthesis: Another classic approach for imidazole synthesis. mdpi.com

Contemporary Methods:

Van Leusen Imidazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with an aldimine to construct the imidazole ring. mdpi.com It is a widely used strategy for creating polysubstituted imidazoles. mdpi.com The reaction proceeds through the deprotonation of TosMIC, which then attacks the imine, leading to a cyclization and subsequent elimination to form the imidazole. mdpi.com

Transition Metal-Catalyzed Synthesis: Modern synthetic chemistry often employs transition metal catalysts, such as copper and palladium, to facilitate the efficient and selective synthesis of complex imidazole derivatives. numberanalytics.com

Green Chemistry Approaches: In recent years, there has been a significant push towards developing more environmentally friendly methods for imidazole synthesis. numberanalytics.com These approaches include the use of microwave irradiation, ultrasound, and ball milling to reduce reaction times and the use of hazardous solvents. researchgate.net

| Method | Reactants | Key Features |

| Debus-Radziszewski Synthesis | Dicarbonyl compound, aldehyde, ammonia | Classic, foundational method |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), aldimine | Versatile, good for polysubstituted imidazoles |

| Transition Metal-Catalyzed | Various substrates with Cu or Pd catalysts | High efficiency and selectivity |

| Green Chemistry Approaches | Various reactants | Use of microwave, ultrasound, or ball milling |

Regioselective Functionalization of the Imidazole Moiety

Controlling the position of substituents on the imidazole ring is crucial for fine-tuning the properties of the final molecule. Regioselectivity in functionalization can be challenging but is achievable through various strategies. numberanalytics.com

Directed Metalation: This technique involves the use of a directing group to guide a metalating agent (like an organolithium reagent) to a specific position on the imidazole ring, allowing for subsequent reaction with an electrophile at that site. nih.gov

Sulfoxide/Magnesium Exchange: This method provides a route to functionalize specific positions of the imidazole ring. nih.gov

N-Alkylation: The nitrogen atoms of the imidazole ring can be selectively alkylated. For instance, trans-N-alkylation allows for the regioselective N-alkylation of complex imidazoles. nih.gov

Electrophilic Substitution: Electrophilic substitution reactions on the imidazole ring typically occur at the C-4 or C-5 positions. The specific outcome can be influenced by the electronic nature of existing substituents and the reaction conditions. nih.gov

Nucleophilic Substitution: Nucleophilic substitution reactions on the imidazole ring usually occur at the C-2 position. nih.gov

The reactivity of the imidazole ring is also influenced by factors such as pH, the solvent used, and steric effects from bulky substituents. numberanalytics.com

Approaches to Cyclobutane Ring Formation

The synthesis of cyclobutane rings is inherently challenging due to the significant ring strain associated with the four-membered ring. However, several reliable methods have been developed to construct these strained systems. researchgate.net

Cyclization Reactions for Strained Cyclobutane Systems

Intramolecular cyclization reactions are a common strategy for forming cyclobutane rings. These reactions often involve the ring-opening of smaller, even more strained rings like cyclopropanes, followed by a cyclization event. rsc.org The Wurtz reaction, for example, can be used to prepare strained ring compounds through the coupling of two alkyl halide molecules. pharmaguideline.com

Olefin [2+2] Photocycloaddition in Cyclobutane Synthesis

The [2+2] photocycloaddition is arguably the most important and widely used photochemical reaction for synthesizing cyclobutane rings. exlibrisgroup.comacs.orgcapes.gov.br This reaction involves the light-induced cycloaddition of two olefin (alkene) units to form a four-membered ring. researchgate.net

Mechanism: The reaction is typically forbidden under thermal conditions due to orbital symmetry rules. However, upon photochemical excitation, one of the olefins is promoted to an excited state, allowing the reaction to proceed. researchgate.net

Catalysis: Copper(I) and photoinduced electron transfer (PET) catalysis can be employed to facilitate these reactions. exlibrisgroup.comacs.org

Applications: This method is highly versatile and has been used to synthesize a wide variety of cyclobutane-containing molecules, including bicyclic systems. acs.org

| [2+2] Photocycloaddition Type | Description |

| Direct Excitation/Sensitization | The most common type, where one olefin is directly excited by UV or visible light. |

| Cu(I) Catalysis | Utilizes a copper(I) catalyst to facilitate the cycloaddition. |

| Photoinduced Electron Transfer (PET) | Involves the reduction or oxidation of an olefin by a catalyst or cocatalyst. acs.org |

Carbonyl-Mediated Cyclobutanol (B46151) Formation (e.g., Grignard, Organolithium Reagents with Cyclobutanone)

The synthesis of cyclobutanols, such as the target molecule, can be achieved through the reaction of a cyclobutanone (B123998) with organometallic reagents like Grignard reagents or organolithium reagents. This reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the cyclobutanone, followed by an aqueous workup to protonate the resulting alkoxide and form the cyclobutanol.

For the synthesis of 2-(1H-imidazol-1-yl)cyclobutan-1-ol, a plausible route would involve the reaction of an imidazolyl-containing organometallic reagent with cyclobutanone. Alternatively, a pre-formed cyclobutanol could be functionalized with an imidazole group. The stereochemistry of the final product (cis or trans) would be a critical consideration in the synthetic design.

Convergent Synthesis of Imidazole-Cyclobutanol Hybrid Architectures

Convergent synthesis offers a highly efficient pathway to complex molecules like 2-(1H-imidazol-1-yl)cyclobutan-1-ol by preparing key fragments independently before their strategic coupling. This approach allows for the modular construction of the target molecule, facilitating the synthesis of analogues by varying the individual building blocks.

The crucial step in the convergent synthesis of 2-(1H-imidazol-1-yl)cyclobutan-1-ol is the formation of the C-N bond between the imidazole ring and the cyclobutane core. Several established methodologies for C-N bond formation can be adapted for this purpose.

One of the most common methods involves the nucleophilic substitution of a suitable leaving group on the cyclobutane precursor with the imidazole anion. This reaction is typically carried out by deprotonating imidazole with a strong base, such as sodium hydride, to form the imidazolide (B1226674) anion, which then acts as a potent nucleophile. The cyclobutane precursor would ideally possess a good leaving group, such as a tosylate or a halide, at the C-2 position.

Another viable strategy is the Michael addition of imidazole to a cyclobutenone precursor. This conjugate addition would be followed by the reduction of the ketone functionality to the desired alcohol. This approach offers the advantage of introducing the imidazole and hydroxyl groups in a controlled 1,2-relationship.

Transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, represent a powerful tool for C-N bond formation. nih.gov These reactions typically involve the coupling of an amine (imidazole) with an organohalide (a halocyclobutane derivative) in the presence of a palladium or copper catalyst. nih.gov While highly effective for aryl C-N bonds, their application to aliphatic systems like cyclobutanes can be more challenging and may require specialized ligand systems. nih.gov

A plausible synthetic route commencing from cyclobutanone is outlined below:

Bromination of Cyclobutanone: The synthesis can initiate with the α-bromination of cyclobutanone to yield 2-bromocyclobutanone (B185203).

Nucleophilic Substitution: The resulting 2-bromocyclobutanone can then undergo nucleophilic substitution with imidazole in the presence of a base to form 2-(1H-imidazol-1-yl)cyclobutan-1-one.

Reduction of the Carbonyl Group: The final step involves the reduction of the ketone functionality to a hydroxyl group using a suitable reducing agent, such as sodium borohydride, to afford the target molecule, 2-(1H-imidazol-1-yl)cyclobutan-1-ol.

| Strategy | Precursors | Reagents and Conditions | Key Advantages |

| Nucleophilic Substitution | Imidazole, 2-halocyclobutanol or 2-tosyloxycyclobutanol | Strong base (e.g., NaH) in an aprotic solvent | Readily available starting materials, straightforward procedure. |

| Michael Addition | Imidazole, Cyclobutenone | Base catalyst, followed by reduction (e.g., NaBH₄) | Good control over regioselectivity. |

| Buchwald-Hartwig Amination | Imidazole, 2-halocyclobutane | Palladium or copper catalyst, ligand, base | High functional group tolerance, potential for stereocontrol. nih.govnih.gov |

The relative orientation of the imidazole and hydroxyl groups on the cyclobutane ring gives rise to cis and trans diastereomers, each potentially exhibiting distinct biological activities. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

The stereochemistry of the final product is often dictated by the stereochemistry of the cyclobutane precursor and the reaction mechanism. For instance, in a nucleophilic substitution reaction, an SN2 mechanism would lead to an inversion of configuration at the reaction center. If the starting material is a trans-2-halocyclobutanol, the product would be the cis-2-(1H-imidazol-1-yl)cyclobutan-1-ol.

The reduction of the intermediate 2-(1H-imidazol-1-yl)cyclobutan-1-one can also be controlled to favor one diastereomer over the other. The stereochemical outcome of hydride reductions of substituted cyclobutanones is influenced by steric and electronic factors. acs.org The use of bulky reducing agents may favor the approach of the hydride from the less hindered face of the carbonyl group, leading to the preferential formation of one diastereomer. For example, the reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis alcohol. acs.org

The development of stereoselective synthetic routes is a critical area of research, as the biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form. organic-chemistry.orgharvard.edu

| Approach | Method | Expected Outcome |

| Substrate Control | Use of a stereochemically pure cyclobutane precursor. | Formation of a specific diastereomer. |

| Reagent Control | Employment of stereoselective reducing agents for the ketone intermediate. | Preferential formation of one diastereomer over the other. acs.org |

| Catalytic Control | Use of chiral catalysts in C-N bond formation reactions. | Enantioselective synthesis of a particular stereoisomer. |

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, yield, and scalability of the synthesis of 2-(1H-imidazol-1-yl)cyclobutan-1-ol, advanced synthetic techniques and process optimization strategies are being explored.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. derpharmachemica.comnih.gov The application of microwave irradiation can be particularly beneficial for the synthesis of imidazole derivatives. researchgate.net In the context of synthesizing 2-(1H-imidazol-1-yl)cyclobutan-1-ol, microwave heating can be applied to the C-N bond formation step, potentially reducing reaction times from hours to minutes. nih.govnih.gov

A solvent-free, microwave-assisted approach for the ring-opening of epoxides with imidazoles has been described, which could be adapted for related cyclobutane precursors. nih.gov This technique not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Yield | Often moderate | Generally higher yields |

| Side Reactions | More prevalent | Reduced side product formation |

| Energy Consumption | High | Lower |

For the potential pharmaceutical application of 2-(1H-imidazol-1-yl)cyclobutan-1-ol, the development of high-yield and scalable production methods is essential. Scalable synthesis requires robust and reproducible reaction conditions that can be implemented on an industrial scale.

One approach to achieving scalability is through the optimization of reaction parameters, such as catalyst loading, temperature, and reaction time. The use of continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages for large-scale production, including improved heat and mass transfer, enhanced safety, and consistent product quality.

Furthermore, the development of purification methods that are amenable to large-scale operations, such as crystallization, is crucial for obtaining the final product with high purity. The scalable synthesis of cyclobutane derivatives has been an area of active research, with methods like photochemical [2+2] cycloadditions being explored for their potential in large-scale applications.

An article on the spectroscopic and crystallographic characterization of 2-(1H-imidazol-1-yl)cyclobutan-1-ol cannot be generated at this time. Extensive searches for scientific literature containing the specific experimental data required for this compound have been unsuccessful.

The necessary detailed research findings for ¹H NMR, ¹³C NMR, and mass spectrometry analysis for 2-(1H-imidazol-1-yl)cyclobutan-1-ol are not available in the public domain through the conducted searches. While data exists for structurally related compounds, such as those with different ring sizes (e.g., cyclohexanol (B46403) derivatives) or additional substituents, this information is not applicable for the specific chemical entity requested.

To fulfill the user's request for a scientifically accurate article, which must strictly adhere to the provided outline and focus solely on 2-(1H-imidazol-1-yl)cyclobutan-1-ol, the foundational spectroscopic data is essential. Without access to a publication that synthesizes and characterizes this specific molecule, it is not possible to provide the required data tables and detailed analysis for the following sections:

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Therefore, the generation of the requested article is not possible without the prerequisite scientific data.

Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. For 2-(1H-imidazol-1-yl)cyclobutan-1-ol, the molecular ion peak (M+) is anticipated to be weak or potentially absent, a common characteristic for alcohols which tend to fragment readily. ntu.edu.sgjove.comlibretexts.org The fragmentation pathways are expected to be dominated by two primary processes: α-cleavage and dehydration of the cyclobutanol ring, alongside characteristic cleavages of the imidazole ring. ntu.edu.sgpublish.csiro.au

Key Fragmentation Pathways:

Dehydration (Loss of H₂O): A prominent fragmentation pathway for alcohols involves the intramolecular elimination of a water molecule, which would result in a significant peak at M-18. ntu.edu.sgjove.comyoutube.comyoutube.com This process would yield a cyclobutenyl-imidazole radical cation.

α-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon is a common fragmentation pattern for alcohols. ntu.edu.sgjove.comyoutube.com In this molecule, this could lead to the opening of the cyclobutane ring, resulting in various fragment ions.

Imidazole Ring Fragmentation: The imidazole ring itself undergoes characteristic fragmentation. A well-documented pathway is the loss of hydrogen cyanide (HCN), leading to an azirine cation. publish.csiro.au This would result in fragments at M-27 (if from the parent molecule) or from other primary fragments. Characteristic ions for imidazoles may also be observed at m/z = 67 (C₃H₄N₂⁺), m/z = 41 (C₂H₃N⁺), and m/z = 28 (CH₂N⁺). mdpi.com

Cleavage of the Cyclobutyl-Imidazole Bond: The bond connecting the cyclobutane and imidazole rings can also cleave, leading to ions corresponding to the imidazolyl moiety and the cyclobutanol moiety.

The resulting mass spectrum would likely be a composite of these events, with the base peak potentially arising from a stable cation formed after initial dehydration or α-cleavage.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of 2-(1H-imidazol-1-yl)cyclobutan-1-ol is expected to display characteristic bands for its alcohol, cyclobutane, and imidazole groups. acs.orgnih.govnsf.gov

Expected Vibrational Bands:

O-H Stretch: A strong and broad absorption band is predicted in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol, broadened by intermolecular hydrogen bonding. s-a-s.org

C-H Stretches: Absorptions due to C-H stretching are expected just below 3000 cm⁻¹ for the sp³ hybridized carbons of the cyclobutane ring and above 3000 cm⁻¹ (around 3100-3150 cm⁻¹) for the sp² hybridized carbons of the imidazole ring. docbrown.inforesearchgate.net

Imidazole Ring Vibrations: The imidazole ring should exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1450-1600 cm⁻¹ region. mdpi.comresearchgate.net C-N stretching vibrations are also expected at lower wavenumbers, typically between 1250 and 1350 cm⁻¹. nih.gov

Cyclobutane Ring Vibrations: The cyclobutane ring has specific deformation and rocking modes. CH₂ scissoring vibrations are typically observed around 1450 cm⁻¹. acs.orgdocbrown.info Ring deformation vibrations can also be present at lower frequencies. docbrown.infodtic.mil

C-O Stretch: A strong C-O stretching band, characteristic of a secondary alcohol, is expected to appear in the fingerprint region, likely around 1050-1150 cm⁻¹. s-a-s.org

The following table summarizes the anticipated FT-IR absorption bands.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Imidazole Ring | C-H Stretch | 3100 - 3150 | Medium |

| Cyclobutane Ring | C-H Stretch | 2850 - 2990 | Strong |

| Imidazole Ring | C=N, C=C Stretch | 1450 - 1600 | Medium-Strong |

| Cyclobutane Ring | CH₂ Scissoring | ~1450 | Medium |

| Alcohol/Imidazole | C-O / C-N Stretch | 1050 - 1350 | Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 2-(1H-imidazol-1-yl)cyclobutan-1-ol is the imidazole ring, as the cyclobutanol moiety does not absorb significantly in the typical UV-Vis range (200-800 nm). nih.gov

The electronic spectrum is expected to be dominated by transitions involving the π-electrons of the imidazole ring.

π → π* Transitions: These are high-energy transitions that are expected to result in a strong absorption band in the far-UV region, typically around 205-215 nm. mdpi.comresearchgate.netwikipedia.org This is the most prominent feature in the UV spectrum of simple imidazoles.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These transitions are symmetry-forbidden and thus result in a much weaker absorption band at a longer wavelength, potentially around 260-280 nm. researchgate.netyoutube.com

The solvent can influence the position of these absorption maxima.

| Transition Type | Involved Orbitals | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | π system of imidazole ring | ~205 - 215 | High (>10,000) |

| n → π | N lone pair and π system | ~260 - 280 | Low (<2000) |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions. ntu.edu.sgnih.govdocbrown.infoifo.lviv.uanih.govuni-ulm.deyoutube.com While a crystal structure for 2-(1H-imidazol-1-yl)cyclobutan-1-ol has not been reported, we can predict its key structural features based on crystallographic data of related compounds, such as 1H-imidazole-1-methanol and various cyclobutane derivatives. acs.orgnsf.govnih.goviucr.org

Expected Solid-State Features:

Molecular Conformation: The cyclobutane ring is not planar and is expected to adopt a puckered conformation to relieve ring strain. acs.orgnih.gov The imidazole ring itself is planar. The relative orientation of the two rings will be defined by the torsion angles around the C-N bond.

Intermolecular Hydrogen Bonding: A dominant feature in the crystal packing is expected to be strong hydrogen bonding. The hydroxyl group (-OH) of the cyclobutanol moiety is a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring (N-3) is an effective hydrogen bond acceptor. nih.goviucr.org This would likely lead to the formation of supramolecular chains or networks, such as head-to-tail macrocycles, connecting adjacent molecules via O-H···N interactions. nsf.goviucr.orgresearchgate.net

Crystal Packing: The packing of these hydrogen-bonded structures will be further influenced by weaker van der Waals forces to maximize packing efficiency. Depending on the chirality of the molecule (arising from the two stereocenters), it could crystallize in a chiral or a centrosymmetric space group.

Below is a table of predicted crystallographic parameters based on analogous structures.

| Parameter | Predicted Value / Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules |

| Space Group | e.g., P2₁/n, P2₁2₁2₁ | Dependent on chirality and packing |

| Hydrogen Bond Type | O-H···N | Alcohol (donor) and Imidazole (acceptor) nih.goviucr.org |

| H-Bond Distance (O···N) | ~2.7 - 2.9 Å | Typical for this type of interaction nsf.gov |

| Cyclobutane Conformation | Puckered (non-planar) | Relief of ring strain acs.org |

| Supramolecular Motif | Chains or cyclic assemblies | Driven by strong H-bonding nsf.goviucr.org |

Conformational Analysis and Intermolecular Interactions in Crystal Lattices

The conformation of a molecule in the solid state is dictated by a combination of intramolecular forces, such as bond lengths, bond angles, and torsional strains, and intermolecular forces, which include hydrogen bonding, van der Waals forces, and π-π stacking interactions. The analysis of the crystal lattice of 2-(1H-imidazol-1-yl)cyclobutan-1-ol would provide invaluable insights into how these forces govern its three-dimensional arrangement.

Conformational Analysis

A complete conformational analysis from single-crystal X-ray diffraction data would elucidate the specific puckering of the cyclobutane ring and the orientation of the imidazole and hydroxyl substituents. Key parameters to be determined would include:

Cyclobutane Ring Puckering: The four-membered cyclobutane ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree and nature of this puckering would be a central point of analysis.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the nitrogen atoms of the imidazole ring within the same molecule would be investigated. This would be evidenced by short O-H···N distances and specific bond angles.

Intermolecular Interactions in the Crystal Lattice

The packing of molecules in a crystal is determined by a network of intermolecular interactions. For 2-(1H-imidazol-1-yl)cyclobutan-1-ol, the following interactions would be of primary interest:

Intermolecular Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the nitrogen atoms of the imidazole ring are effective acceptors. The crystal structure would likely be dominated by a network of O-H···N hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional architectures. The geometric parameters of these bonds (D-H···A distance and angle) would be quantified.

π-π Stacking Interactions: The aromatic imidazole rings could engage in π-π stacking interactions, where the planes of adjacent rings are parallel-displaced or T-shaped. These interactions contribute significantly to the stability of the crystal lattice. The centroid-to-centroid distance between interacting rings would be a key metric.

To facilitate a comprehensive understanding once data becomes available, the following tables outline the necessary crystallographic and interaction parameters.

Table 1: Hypothetical Crystallographic Data for 2-(1H-Imidazol-1-yl)cyclobutan-1-ol

| Parameter | Value (Example) |

| Chemical Formula | C₇H₁₀N₂O |

| Formula Weight | 138.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | Value to be determined |

| R-factor | Value to be determined |

Table 2: Hypothetical Intermolecular Hydrogen Bond Geometry for 2-(1H-Imidazol-1-yl)cyclobutan-1-ol

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| O1—H1···N2ⁱ | Value | Value | Value | Value |

| C4—H4A···O1ⁱⁱ | Value | Value | Value | Value |

| Symmetry codes: (i) x, y, z; (ii) -x+1, y+1/2, -z+3/2 |

The acquisition and analysis of such data are fundamental to elucidating the structure-property relationships of this compound and would be a valuable contribution to the field of chemical crystallography.

Computational Chemistry and Theoretical Studies on 2 1h Imidazol 1 Yl Cyclobutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule like 2-(1H-imidazol-1-yl)cyclobutan-1-ol, these methods can provide invaluable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is frequently employed for geometry optimization, where the molecule's lowest energy conformation is determined. For 2-(1H-imidazol-1-yl)cyclobutan-1-ol, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-31G**, would predict key structural parameters. nih.gov

The puckered nature of the cyclobutane (B1203170) ring is a significant feature. nih.gov DFT calculations would precisely define this pucker, along with the relative orientation of the imidazole (B134444) and hydroxyl substituents. The bond between the imidazole nitrogen and the cyclobutane carbon is of particular interest, and its length and strength would be quantified.

Table 1: Predicted Geometrical Parameters for 2-(1H-imidazol-1-yl)cyclobutan-1-ol from DFT Calculations

| Parameter | Predicted Value (Representative) |

| C-N (imidazole-cyclobutane) Bond Length | ~1.48 Å |

| C-O (cyclobutanol) Bond Length | ~1.43 Å |

| C-C (cyclobutane) Bond Length | ~1.55 Å |

| Imidazole Ring Bond Angles | ~107-110° |

| Cyclobutane Ring Puckering Angle | ~20-30° |

| Note: These values are representative based on DFT studies of similar molecular fragments and are not from direct experimental measurement of the title compound. |

Electronic structure analysis via DFT would also yield crucial data like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. orientjchem.org For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed across the cyclobutane ring and the imidazole C=N bonds.

To understand how 2-(1H-imidazol-1-yl)cyclobutan-1-ol interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.govresearchgate.net TD-DFT calculations can predict the electronic absorption spectra by determining the energies of excited states and the probabilities of transitions to these states (oscillator strengths).

For this molecule, the primary electronic transitions are expected to be π → π* transitions within the imidazole ring. nih.gov The presence of the cyclobutanol (B46151) moiety may induce slight shifts in the absorption maxima compared to unsubstituted imidazole.

Table 2: Predicted Electronic Transition Data for 2-(1H-imidazol-1-yl)cyclobutan-1-ol from TD-DFT

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | ~5.5 - 6.0 | > 0.1 |

| S₀ → S₂ | ~6.5 - 7.0 | > 0.1 |

| Note: These are estimated values based on TD-DFT studies of imidazole derivatives. nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For 2-(1H-imidazol-1-yl)cyclobutan-1-ol, the MEP map would likely show the most negative potential (typically colored red) around the N-3 atom of the imidazole ring, indicating it as the primary site for protonation and hydrogen bond acceptance. youtube.comyoutube.com The hydroxyl hydrogen and the C-H protons of the imidazole ring would exhibit positive potential (colored blue), making them potential sites for nucleophilic interaction. youtube.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. taylorandfrancis.comyoutube.comwisc.edu It examines the delocalization of electron density from occupied "Lewis-type" orbitals to unoccupied "non-Lewis-type" orbitals, which corresponds to stabilizing hyperconjugative interactions. youtube.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.govresearchgate.net

MD simulations of 2-(1H-imidazol-1-yl)cyclobutan-1-ol, typically performed in a solvent like water, would reveal the molecule's conformational flexibility. nih.govnih.gov The simulation would track the movement of each atom over time, governed by a force field. This would allow for the exploration of the different puckered conformations of the cyclobutane ring and the rotational freedom around the C-N and C-O bonds.

By analyzing the trajectory of the simulation, one can construct a potential energy landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. acs.orgacs.org For instance, the relative orientation of the imidazole ring and the hydroxyl group, which can form intramolecular hydrogen bonds, would be a key aspect to investigate through MD simulations.

Solvation Effects on Molecular Behavior (e.g., Polarizable Continuum Models)

The behavior of a molecule in solution is profoundly influenced by its interactions with the surrounding solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to approximate these solvation effects without the prohibitive computational cost of explicitly modeling every solvent molecule. wikipedia.org In this model, the solvent is treated as a continuous, polarizable medium, and the solute is placed within a cavity in this continuum. youtube.com The solute's electrostatic potential polarizes the solvent, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties. youtube.com

For 2-(1H-imidazol-1-yl)cyclobutan-1-ol, a molecule with a polar imidazole ring and a hydroxyl group capable of hydrogen bonding, solvation effects are expected to be significant. The application of PCM, particularly its integral equation formalism (IEF-PCM) or the conductor-like screening model (COSMO) variants, would be crucial for accurately predicting its properties in different solvents. wikipedia.org These models are adept at capturing the dominant electrostatic interactions. researchgate.net For instance, in polar protic solvents like water or methanol, the model would account for the stabilization of the molecule through interactions with the solvent's dielectric field. Conversely, in nonpolar solvents, these electrostatic stabilizations would be less pronounced.

It is important to note that standard PCM primarily accounts for electrostatic interactions. wikipedia.orgresearchgate.net For a comprehensive understanding of the solvation of 2-(1H-imidazol-1-yl)cyclobutan-1-ol, especially in solvents where non-electrostatic interactions like dispersion and repulsion are significant (e.g., carbon tetrachloride, benzene), more advanced models or explicit solvent molecules in a hybrid model might be necessary. researchgate.net Machine learning-enhanced PCM models have also emerged, offering improved accuracy in predicting solvation free energies by incorporating additional parameters. nih.gov

Table 1: Key Aspects of Polarizable Continuum Models (PCM) for Solvation Studies

| Feature | Description | Relevance to 2-(1H-Imidazol-1-yl)cyclobutan-1-ol |

| Model Type | Implicit solvation model | Computationally efficient for a molecule of this size. |

| Methodology | Solute in a cavity within a dielectric continuum | Captures bulk electrostatic solvent effects on the polar imidazole and hydroxyl groups. |

| Common Variants | IEF-PCM, C-PCM, COSMO | Different formalisms to calculate the solvent reaction field. |

| Strengths | Good for electrostatic interactions | Accurately models behavior in polar solvents. |

| Limitations | Less accurate for non-electrostatic forces | May require augmentation for solvents where dispersion forces dominate. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are powerful predictive tools in drug discovery and materials science. researchgate.net

While no specific QSAR/QSPR models for 2-(1H-imidazol-1-yl)cyclobutan-1-ol were found, the extensive research on both imidazole and cyclobutane derivatives provides a clear blueprint for developing such models. researchgate.netnih.gov The general workflow for creating a predictive model involves several key steps: data curation, generation of molecular descriptors, model building and validation, and model deployment. youtube.com

For a system like 2-(1H-imidazol-1-yl)cyclobutan-1-ol, a predictive model would likely incorporate descriptors that capture the electronic and steric features of both the imidazole and cyclobutane rings. For the imidazole moiety, descriptors related to its aromaticity, hydrogen bonding capacity, and dipole moment would be crucial. researchgate.net Studies on imidazole derivatives have successfully used genetic algorithms and multiple linear regression (GA-MLR) to develop QSPR models for properties like entropy and enthalpy of formation. researchgate.net For the cyclobutane part, topological and geometrical descriptors that define its three-dimensional shape and flexibility would be important. nih.gov

The development of a robust QSAR/QSPR model for a series of cyclobutane-imidazole compounds would enable the prediction of various properties, such as antifungal activity, antibiotic properties, or even toxicity. nih.govnih.gov The predictive power of these models is typically assessed through internal and external validation techniques, ensuring their reliability for screening new, untested compounds. researchgate.netresearchgate.net

Table 2: Components of a Hypothetical QSAR/QSPR Model for Cyclobutane-Imidazole Systems

| Component | Description | Example Descriptors for 2-(1H-Imidazol-1-yl)cyclobutan-1-ol |

| Dataset | A collection of related compounds with measured activity/property | A series of substituted 2-(1H-imidazol-1-yl)cyclobutan-1-ols. |

| Descriptors | Numerical representations of molecular structure | Topological indices, quantum chemical descriptors (e.g., HOMO/LUMO energies), 3D-MoRSE descriptors. |

| Modeling Algorithm | Statistical method to build the correlation | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Validation | Assessment of the model's predictive ability | Cross-validation (Q²), prediction for an external test set (R²pred). |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the intricate details of chemical reactions, including the characterization of transient species like transition states and reactive intermediates. researchgate.net

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize these fleeting structures. longdom.org For reactions involving 2-(1H-imidazol-1-yl)cyclobutan-1-ol, such as its synthesis or subsequent transformations, computational studies can provide detailed insights into the reaction pathway.

For instance, in the synthesis of substituted imidazoles, computational studies have elucidated the reaction pathways and energy profiles, revealing the step-by-step formation of the imidazole ring. researchgate.net Similarly, the formation of cyclobutane rings through various synthetic routes has been investigated computationally, shedding light on the stereochemical outcomes of these reactions. acs.orgacs.org In a hypothetical synthesis of 2-(1H-imidazol-1-yl)cyclobutan-1-ol, computational analysis could be used to compare different synthetic strategies and predict the most favorable reaction conditions.

Photochemical reactions often proceed through short-lived, high-energy reactive intermediates. In the case of cyclobutane-containing molecules, photoreactions can lead to the formation of diradical species. acs.org Computational studies are crucial for understanding the electronic structure and reactivity of these intermediates. nih.gov

For 2-(1H-imidazol-1-yl)cyclobutan-1-ol, exposure to UV light could potentially induce a [2+2] photocycloaddition or other photochemical transformations. acs.org Computational investigations, likely employing multireference methods like CASSCF or CASPT2, would be necessary to accurately describe the electronically excited states and the subsequent formation of any diradical intermediates. acs.org Such studies can predict the likely photochemical pathways and the stability and reactivity of the resulting intermediates, providing insights that are often difficult to obtain through experimental means alone. nih.govnih.gov The investigation of such intermediates is critical in fields like molecular solar energy storage and photopharmacology. rsc.org

Table 3: Computational Approaches for Studying Reaction Mechanisms

| Area of Investigation | Computational Method | Information Gained |

| Transition State (TS) Search | DFT, ab initio methods | Geometry and energy of the TS, activation energy of the reaction. |

| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Confirms that the TS connects reactants and products. |

| Reactive Intermediates | Multireference methods (CASSCF, CASPT2) | Electronic structure and stability of diradicals, excited states. |

| Stereoselectivity Analysis | Comparison of diastereomeric TS energies | Prediction of the major stereoisomer formed in a reaction. |

Chemical Reactivity and Transformation Pathways of 2 1h Imidazol 1 Yl Cyclobutan 1 Ol

Reactivity of the Imidazole (B134444) Nucleus

The imidazole ring is an electron-rich, five-membered heterocycle that exhibits a rich and diverse reactivity profile. rsc.org It is considered an amphoteric species, capable of acting as both an acid and a base. organic-chemistry.org The nitrogen at position 3 (the "pyridine-type" nitrogen) has a lone pair of electrons that is not part of the aromatic sextet, rendering it basic and nucleophilic. organic-chemistry.org The nitrogen at position 1 (the "pyrrole-type" nitrogen), to which the cyclobutane (B1203170) ring is attached, has its lone pair participating in the aromatic system. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. acs.org Electrophilic substitution reactions typically occur at the carbon positions of the ring. The positions C4 and C5 are the most favorable sites for electrophilic attack, as the reaction intermediates maintain the aromatic sextet without placing a positive charge on the adjacent pyridine-type nitrogen (N3). rsc.orgacs.org Attack at the C2 position is less favored. acs.org

In contrast, nucleophilic substitution on the imidazole ring is considerably more challenging. acs.org The electron-rich character of the ring repels nucleophiles, making such reactions rare unless the ring is activated by strongly electron-withdrawing substituents, which are absent in 2-(1H-imidazol-1-yl)cyclobutan-1-ol. acs.org

Table 1: Predicted Substitution Reactions on the Imidazole Ring

| Reaction Type | Position of Attack | Reagents/Conditions | Expected Product |

|---|---|---|---|

| Electrophilic Substitution | C4 / C5 | Halogenating agents (e.g., NBS, NCS), Nitrating agents (e.g., HNO₃/H₂SO₄), Sulfonating agents (e.g., SO₃) | 4/5-Halo-, 4/5-Nitro-, or 4/5-Sulfonyl-2-(1H-imidazol-1-yl)cyclobutan-1-ol |

| Nucleophilic Substitution | Unlikely | Strong nucleophiles with activating groups | Not generally observed without activating groups |

This table presents predicted reactions based on the general reactivity of the imidazole nucleus.

N-Alkylation and N-Acylation Reactions

With the N-1 position of the imidazole ring occupied by the cyclobutanol (B46151) substituent, the remaining pyridine-type nitrogen (N-3) is the primary site for further functionalization via alkylation or acylation. This nitrogen atom is nucleophilic and readily reacts with electrophiles like alkyl halides or acyl chlorides. nih.govorganic-chemistry.org

N-alkylation can be achieved using various alkylating agents, often in the presence of a base to deprotonate the N-3 position, although the neutral imidazole is often nucleophilic enough to react directly. nih.govorganic-chemistry.org Similarly, N-acylation can be performed with acyl halides or anhydrides. This reaction introduces an acyl group onto the N-3 nitrogen, forming an imidazolium (B1220033) salt derivative.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Conditions | Expected Product Structure |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone) | 3-Alkyl-1-(cyclobutan-1-ol-2-yl)-1H-imidazol-3-ium salt |

| N-Acylation | Acyl Halide (e.g., Acetyl chloride) | Pyridine or other non-nucleophilic base | 3-Acyl-1-(cyclobutan-1-ol-2-yl)-1H-imidazol-3-ium salt |

This table summarizes general conditions for N-alkylation and N-acylation based on known imidazole chemistry.

Transformations Involving the Cyclobutanol Moiety

The cyclobutanol portion of the molecule is characterized by a strained four-membered ring and a secondary alcohol. These features are the source of its specific reactivity.

Ring-Opening Reactions of the Strained Cyclobutane System

The high ring strain of the cyclobutane system (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, leading to the formation of more stable, linear aliphatic compounds. tandfonline.com These reactions can be initiated through different mechanisms, including oxidative cleavage or radical-mediated pathways. rsc.orgacs.org

For instance, oxidative ring expansion of cyclobutanols can occur, where the formation of an alkoxy radical can trigger a regioselective cleavage of a carbon-carbon bond within the ring. acs.org Photoredox catalysis has also emerged as a powerful tool for initiating the ring-opening of cyclobutanes. rsc.org Depending on the reagents and reaction conditions, the ring can be cleaved to produce a variety of functionalized acyclic products.

Table 3: Potential Ring-Opening Pathways

| Reaction Type | Initiator/Catalyst | Conditions | Potential Product Class |

|---|---|---|---|

| Oxidative Ring Expansion | Co(acac)₂ / O₂ | Organic Solvent | Functionalized 1,2-dioxanes or other oxidized acyclic products. acs.org |

| Radical Ring Opening | Photoredox Catalyst | Visible light | 1,4-difunctionalized linear compounds. rsc.org |

| Acid/Base Catalyzed | Strong Acid or Base | Heat | Rearranged or cleaved acyclic structures. |

This table outlines potential reactions based on the known chemistry of cyclobutane rings.

Oxidation and Reduction Chemistry of the Hydroxyl Group

The secondary hydroxyl group on the cyclobutane ring is a key site for redox chemistry. Oxidation of this alcohol would yield the corresponding ketone, 2-(1H-imidazol-1-yl)cyclobutan-1-one. tandfonline.com A variety of oxidizing agents can be employed for this transformation, with milder reagents being preferable to avoid potential side reactions involving the imidazole ring or the strained cyclobutane system. tandfonline.comnih.gov Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are commonly used for the oxidation of secondary alcohols to ketones. tandfonline.com

Reduction of the hydroxyl group is not a typical transformation for this compound, as it is already in a reduced (alcohol) state. Further reduction would require cleavage of the C-O bond, a reaction that is generally less common than oxidation.

Table 4: Oxidation of the Cyclobutanol Hydroxyl Group

| Oxidizing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room Temperature | 2-(1H-imidazol-1-yl)cyclobutan-1-one. tandfonline.com |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Room Temperature | 2-(1H-imidazol-1-yl)cyclobutan-1-one |

| Pyridinium Dichromate (PDC) | CH₂Cl₂ or DMF | Room Temperature | 2-(1H-imidazol-1-yl)cyclobutan-1-one. tandfonline.com |

| Ruthenium-based oxidants (e.g., RuO₄/NaIO₄) | Biphasic (e.g., CCl₄/CH₃CN/H₂O) | Room Temperature | 2-(1H-imidazol-1-yl)cyclobutan-1-one (potential for ring cleavage). tandfonline.com |

This table provides examples of reagents used for the oxidation of secondary alcohols.

Stereoselective Transformations of the Cyclobutane Ring

The presence of two adjacent stereocenters (at C1 and C2 of the cyclobutane ring) means that 2-(1H-imidazol-1-yl)cyclobutan-1-ol can exist as different stereoisomers (enantiomers and diastereomers). Stereoselective transformations are therefore crucial for the synthesis of a single, desired isomer.

A key strategy for accessing specific stereoisomers of this compound is the stereoselective reduction of the precursor ketone, 2-(1H-imidazol-1-yl)cyclobutan-1-one. The use of chiral reducing agents or catalysts can favor the formation of one stereoisomer over others. For example, enantioselective synthesis of related 2-substituted cyclobutanones has been achieved, which can then be reduced to specific cyclobutanol isomers. nih.gov Similarly, enzymatic resolutions, such as the enantioselective acylation of a racemic mixture of the alcohol, can be used to separate enantiomers, as has been demonstrated for the analogous trans-2-(1H-imidazol-1-yl)cyclohexanol. researchgate.net

Table 5: Approaches to Stereoselective Synthesis

| Method | Description | Example Application |

|---|---|---|

| Stereoselective Reduction | Reduction of 2-(1H-imidazol-1-yl)cyclobutan-1-one using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to produce a specific diastereomer or enantiomer. | Enantioselective synthesis of 2-substituted cyclobutanones followed by reduction. nih.gov |

| Enzymatic Resolution | Use of an enzyme (e.g., a lipase (B570770) like Novozym® 435) to selectively acylate one enantiomer of the racemic alcohol, allowing for separation. | Kinetic resolution of (±)-trans-2-(1H-imidazol-1-yl)cyclohexanol. researchgate.net |

| Ring Contraction | Stereospecific contraction of a chiral, substituted pyrrolidine (B122466) to form a stereodefined cyclobutane. | Stereoselective synthesis of multisubstituted cyclobutanes from pyrrolidines. nih.govnih.gov |

This table highlights methods for achieving stereocontrol in the synthesis of substituted cyclobutanes.

Photochemical and Photoinduced Reactions of 2-(1H-imidazol-1-yl)cyclobutan-1-ol

The study of the photochemical behavior of organic molecules provides insight into their excited-state properties and potential for light-induced transformations. For 2-(1H-imidazol-1-yl)cyclobutan-1-ol, its structure, featuring a chromophoric imidazole ring and a cyclobutanol moiety, suggests the possibility of interesting photochemical reactivity.

Mechanistic Aspects of Photocyclization

Photocyclization reactions, such as the Norrish-Yang reaction, are significant photoactivated transformations of carbonyl compounds that lead to the formation of four-membered rings. nih.gov This process is initiated by the n-π* transition of a carbonyl group, which, through intramolecular abstraction of a γ-hydrogen, generates a diradical intermediate. nih.govacs.org This diradical can then cyclize to form a cyclobutanol. nih.gov

While the specific mechanistic details for the photocyclization involving 2-(1H-imidazol-1-yl)cyclobutan-1-ol are not extensively documented in the provided search results, the general principles of the Norrish-Yang reaction offer a framework for understanding potential pathways. The reaction is known to be influenced by factors such as the solvent and the substitution pattern of the molecule. acs.org For instance, in related systems, the stereoselectivity of the ring closure can be affected by the presence of substituents, sometimes leading to an inversion of the typical trans diastereoselectivity to cis. acs.org The efficiency of such photocyclizations can be high, with good to excellent yields and diastereoselectivity, often achieved using LED irradiation without the need for a photosensitizer. nih.gov

Photoisomerization and Excited State Chemistry

The excited-state chemistry of molecules containing both imidazole and alcohol functionalities can involve various processes beyond photocyclization. Photoisomerization, the light-induced conversion of one isomer to another, is a common phenomenon. In related systems, post-cyclization E/Z isomerization of oxime double bonds has been observed and is dependent on the solvent. nih.gov

The imidazole moiety itself can participate in photochemical reactions. Upon absorption of UV light, imidazole can undergo transformations, although specific studies on the photoisomerization of the 2-(1H-imidazol-1-yl)cyclobutan-1-ol are not detailed in the provided results. The hydroxyl group can also influence the excited-state chemistry, potentially participating in hydrogen bonding or other interactions that affect the reaction pathways.

Metal-Catalyzed Reactions and Coordination Interactions of 2-(1H-imidazol-1-yl)cyclobutan-1-ol

The presence of the imidazole ring, with its available nitrogen lone pairs, and the hydroxyl group makes 2-(1H-imidazol-1-yl)cyclobutan-1-ol a potential ligand for metal ions. This coordination ability opens up possibilities for its use in metal-catalyzed reactions and the formation of novel metal complexes.

Use as a Ligand in Metal Complex Formation

The imidazole group is a well-known coordinating moiety in bioinorganic and coordination chemistry. tsijournals.com The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair electrons to a metal center to form a coordinate bond. The hydroxyl group can also participate in coordination, potentially acting as a bridging ligand between two metal centers or by deprotonation to form an alkoxo bridge.

While direct studies on the complexation of 2-(1H-imidazol-1-yl)cyclobutan-1-ol with various metal ions are not explicitly detailed, related imidazole-containing ligands have been shown to form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.net The stability of these complexes can be determined potentiometrically. researchgate.net The coordination of the imidazole nitrogen is a key factor in the formation of these complexes. researchgate.net

Table 1: Potential Coordination Modes of 2-(1H-imidazol-1-yl)cyclobutan-1-ol

| Functional Group | Potential Coordination Behavior |

| Imidazole Nitrogen | Acts as a monodentate or bridging ligand to metal centers. |

| Hydroxyl Group | Can coordinate to a metal center directly or act as a bridging ligand upon deprotonation. |

Role in Transition Metal-Catalyzed Transformations

Ligands containing both imidazole and alcohol functionalities can play a crucial role in transition metal-catalyzed transformations. The ligand can influence the steric and electronic environment of the metal catalyst, thereby affecting its activity, selectivity, and stability.

For instance, related imidazole-containing compounds have been used in enantioselective acylation reactions catalyzed by enzymes, which can be considered a form of biocatalysis that shares principles with metal catalysis in terms of stereocontrol. researchgate.net The design and synthesis of multidentate ligands incorporating imidazole moieties are a subject of continuous research to develop new catalysts and functional materials. nih.gov The resulting metal complexes can exhibit a wide range of applications, including in catalysis.

The specific application of 2-(1H-imidazol-1-yl)cyclobutan-1-ol as a ligand in transition metal-catalyzed reactions is an area for further investigation. Based on the reactivity of similar compounds, it could potentially be employed in reactions such as cross-coupling, oxidation, or reduction, where the tailored ligand sphere around the metal is critical for the reaction outcome.

Derivatives and Analogues of 2 1h Imidazol 1 Yl Cyclobutan 1 Ol

Design Principles for Structural Diversification

The rational design of new molecules based on the 2-(1H-imidazol-1-yl)cyclobutan-1-ol scaffold involves a deep understanding of how specific structural features influence biological activity. Key strategies include the targeted substitution of the imidazole (B134444) and cyclobutanol (B46151) rings and the exploration of bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic profiles. fiveable.me

Rational Design of Imidazole and Cyclobutanol Substituents

The rational design process for modifying this compound often begins with establishing a Structure-Activity Relationship (SAR). fiveable.me This involves identifying which parts of the molecule, known as pharmacophores, are essential for its biological activity. For many imidazole-based compounds, the imidazole ring itself is a key pharmacophoric group, often involved in crucial interactions with biological targets like metal ions in enzymes or hydrogen bonding with receptor sites. nih.govekb.eg

For the cyclobutanol ring , modifications are designed to explore the impact of size, shape, and conformational flexibility on biological activity. slideshare.netnih.gov The cyclobutane (B1203170) ring provides a rigid, three-dimensional scaffold that positions the imidazole and hydroxyl groups in a specific spatial arrangement. nih.gov Design strategies may involve:

Altering Ring Size: Expanding the cyclobutane to a cyclopentane (B165970) or cyclohexane (B81311) ring, or contracting it to a cyclopropane, can change the distance and angle between the key functional groups, potentially leading to a better fit within a receptor's binding pocket. slideshare.net

Introducing Substituents: Adding alkyl or other functional groups to the cyclobutane ring can probe for additional hydrophobic or polar interactions with the target, aiming to increase potency and selectivity. nih.gov

Varying Stereochemistry: The cis and trans arrangements of the substituents on the cyclobutanol ring create distinct 3D shapes, which can lead to significant differences in biological activity.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in drug design where a functional group in the lead compound is exchanged for another group with similar physical or chemical properties (e.g., size, shape, electronic distribution). fiveable.me This is done to improve the molecule's therapeutic properties, such as enhancing potency, reducing toxicity, or altering its metabolic profile.

For derivatives of 2-(1H-imidazol-1-yl)cyclobutan-1-ol, several bioisosteric replacements could be explored:

Imidazole Ring Analogues: The imidazole ring could be replaced by other five-membered aromatic heterocycles like pyrazole, 1,2,4-triazole, or thiazole. nih.govnih.gov These replacements maintain a similar core structure and hydrogen-bonding capability but offer different electronic and steric profiles. For example, 1,2,4-triazoles have been successfully used as bioisosteres for imidazoles in antifungal agents.

Hydroxyl Group Bioisosteres: The hydroxyl group (-OH) is a key hydrogen bond donor and acceptor. It could be replaced with bioisosteres like an amino group (-NH2), a thiol (-SH), or a small amide to probe the nature of the interaction at the binding site.

Cycloalkane Isosteres: The cyclobutane ring itself can be considered a bioisostere for other groups. For instance, it can act as a conformationally restricted replacement for an alkyl chain or be replaced by other small aliphatic rings like oxetane (B1205548) to introduce polarity and improve properties like solubility. nih.gov In some contexts, heterocyclic rings have been used to replace carbocyclic ones to gain additional interaction points. slideshare.net

Synthesis and Characterization of Substituted Analogues

The synthesis of new derivatives based on the 2-(1H-imidazol-1-yl)cyclobutan-1-ol structure involves targeted chemical reactions to modify either the imidazole or the cyclobutanol ring. These new compounds are then purified and their structures confirmed using analytical techniques like NMR spectroscopy and mass spectrometry.

Varying Substitution Patterns on the Imidazole Ring (e.g., Nitroimidazoles)

The imidazole ring is a versatile scaffold that can be modified in several ways. researchgate.netijpsjournal.com A particularly important class of derivatives are the nitroimidazoles, where a nitro group (-NO2) is introduced onto the imidazole ring. pharmacyjournal.net These compounds are of significant interest, especially as agents for imaging hypoxic tissues in tumors.

The synthesis of nitroimidazole derivatives often starts with a commercially available nitroimidazole, which is then coupled with an appropriate side chain. For example, 2-nitroimidazole (B3424786) can be used as a starting material to synthesize a variety of derivatives.

Table 1: Examples of Substituted Imidazole Derivatives and Their Applications

| Derivative Class | Example Compound | Key Synthetic Step | Application/Activity | Reference |

|---|---|---|---|---|

| Nitroimidazoles | N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18F]FBNA) | Acylation of 4-[18F]fluorobenzylamine with a 2-nitroimidazole acetic acid derivative. | PET radiotracer for imaging tumor hypoxia. | N/A |

| Nitroimidazoles | [18F]EF5 | Direct fluorination of a trifluoroallyl precursor using [18F]F2. | PET agent for detecting hypoxic cells. | N/A |

| Phenyl-Imidazoles | 2-(substituted phenyl)-1H-imidazoles | Condensation of imidazoles with substituted aryldiazonium chlorides. | Intermediates for antibacterial agents. | researchgate.net |

| Imidazoloquinolines | 1-(2-((18Z)-4-substituted benzylidene-4, 5-dihydro-5-oxo-2-phenylimidazol-1-yl) ethyl)-1, 2-dihydro-4-methyl-2-oxoquinolin-7-yl | Reaction of imidazolo quinoline (B57606) precursors with substituted benzylidenes. | Anti-inflammatory activity. | pharmacyjournal.net |

Modifications of the Cyclobutanol Ring (e.g., different cycloalkanol sizes, substituents on the ring)

Modifying the cycloalkane portion of the molecule is a key strategy to fine-tune its properties. slideshare.net This can involve changing the ring size or adding substituents to the existing ring.

Varying Cycloalkanol Ring Size: The synthesis of analogues with different ring sizes, such as 2-(1H-imidazol-1-yl)cyclopentanol or trans-2-(1H-imidazol-1-yl)cyclohexanol, allows for the exploration of how the distance and relative orientation of the imidazole and hydroxyl groups affect biological activity. researchgate.net The synthesis of these compounds generally follows a similar pathway to the cyclobutanol parent: reaction of the appropriate epoxide (e.g., cyclohexene (B86901) oxide) with imidazole, followed by separation of isomers. Enantioselective synthesis can also be employed to obtain specific stereoisomers. researchgate.net

Introducing Substituents on the Ring: The cyclobutane ring is often used in medicinal chemistry to provide a rigid scaffold that can improve binding to a target protein by reducing the entropic penalty of binding. nih.gov Adding substituents to this ring can create additional contact points with a receptor. For instance, replacing a hydrogen atom on the cyclobutane ring with a methyl or fluoro group can probe for nearby hydrophobic pockets or halogen-bonding interactions, respectively. These modifications are often implemented to enhance selectivity or potency. nih.gov The synthesis of such substituted cycloalkanols can be complex, often requiring multi-step procedures.

Structure-Reactivity and Structure-Property Relationships in Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing a lead compound. By systematically altering the structure of 2-(1H-imidazol-1-yl)cyclobutan-1-ol and its analogues, researchers can determine which molecular features are responsible for their biological effects and physicochemical properties. fiveable.me

For imidazole-based compounds, several general SAR principles have been observed:

Role of the Imidazole: The imidazole ring is often essential for activity, acting as a hydrogen bond acceptor or a metal-coordinating group. nih.gov Its basicity, which can be modulated by substituents, is frequently a key determinant of binding affinity. nih.gov

Impact of Substituents: In many series of imidazole derivatives, the addition of specific substituents leads to predictable changes in activity. For example, in a series of 2-(1H-imidazol-1-yl)-1-phenylethanol antifungal agents, aromatic biphenyl (B1667301) ester derivatives were found to be significantly more active than the parent compound, with the (-) enantiomers being substantially more potent than the (+) isomers. nih.gov This highlights the importance of both the substituent and the stereochemistry.

Influence of the Linker and Scaffold: The nature of the scaffold holding the imidazole ring (in this case, the cyclobutanol) is critical. Its rigidity and the specific 3D orientation it imposes are key to its function. nih.gov In a study of imidazothiazole derivatives, generating an "induced fit" with the target enzyme through specific interactions was found to be essential for potent inhibitory activity. [N/A] Similarly, modifying the cyclobutanol ring to a different cycloalkane can alter conformational freedom and impact how well the molecule fits into its biological target. slideshare.net

Table 2: Structure-Property Relationship Examples in Imidazole Analogues

| Compound Series | Structural Modification | Observed Effect on Property/Activity | Reference |

|---|---|---|---|

| 2-(1H-imidazol-1-yl)-1-phenylethanols | Addition of aromatic biphenyl ester groups | Increased antifungal activity compared to fluconazole. | nih.gov |

| 2-(1H-imidazol-1-yl)-1-phenylethanols | Separation of enantiomers | The (-) isomers were up to 500 times more active than (+) isomers. | nih.gov |

| Imidazolone-sulphonamide-pyrimidine hybrids | Addition of a 4-(Furan-2-ylmethylene) group | Potent cytotoxic activity against MCF-7 cancer cells (IC50 = 1.05 μM). | rsc.org |

| 1-aryl-2-iminoimidazolidines | Cyclization with oxalic acid derivatives | Resulting compounds exhibited significant analgesic and serotonergic activities. | nih.gov |

These studies collectively demonstrate that a systematic and rational approach to modifying the core structure of 2-(1H-imidazol-1-yl)cyclobutan-1-ol can lead to the discovery of new analogues with highly optimized and potentially therapeutic properties.

Impact of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity of 2-(1H-imidazol-1-yl)cyclobutan-1-ol derivatives is dictated by the interplay of electronic and steric factors introduced by various substituents. These modifications can influence the nucleophilicity of the imidazole ring, the reactivity of the hydroxyl group, and the stability of reaction intermediates.

Substituents on the imidazole ring can significantly alter its electronic properties. Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, increase the electron density on the imidazole ring, enhancing the nucleophilicity of the N-3 nitrogen. This increased nucleophilicity can facilitate reactions such as alkylation or coordination to metal centers. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density, rendering the imidazole ring less nucleophilic and more susceptible to nucleophilic attack on the ring itself, although such reactions are less common for imidazoles.

On the cyclobutane ring, substituents can exert their influence through both steric and electronic effects. For instance, the reactivity of the hydroxyl group can be sterically hindered by bulky substituents on the cyclobutane ring, impeding its participation in reactions like esterification or oxidation. The stereochemistry of these substituents is also crucial in directing the approach of reagents, leading to diastereoselective transformations.

The following table summarizes the predicted impact of various substituents on the chemical reactivity of 2-(1H-imidazol-1-yl)cyclobutan-1-ol derivatives, based on established principles of organic chemistry.

| Substituent (R) Position | Substituent Type | Predicted Effect on Imidazole Nucleophilicity | Predicted Effect on Hydroxyl Reactivity |

| Imidazole Ring (e.g., at C4 or C5) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Minimal direct effect |

| Imidazole Ring (e.g., at C2, C4 or C5) | Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | Minimal direct effect |

| Cyclobutane Ring (e.g., at C3 or C4) | Bulky Alkyl Group | Minimal direct effect | Decrease (Steric Hindrance) |

| Cyclobutane Ring (e.g., at C1) | Phenyl Group | Minimal direct effect | Modulated by steric and electronic effects |

Research on analogous systems, such as substituted imidazolines, has shown that modifications can lead to previously unknown carbo- and heterocyclic fragments through reactions like alkylation. researchgate.net The principles of substituent effects are fundamental in designing synthetic pathways and predicting the outcomes of chemical transformations. For example, in the synthesis of substituted indoloimidazoles, the choice of substituted aryl aldehydes directly influences the final product structure. jocpr.com

Electronic and Steric Effects on Molecular Conformation

The three-dimensional shape of 2-(1H-imidazol-1-yl)cyclobutan-1-ol and its derivatives is not static, with the cyclobutane ring adopting a puckered conformation to relieve ring strain. The preferred conformation is a result of a delicate balance between torsional strain, angle strain, and non-bonded steric interactions. Substituents on the cyclobutane and imidazole rings play a pivotal role in determining the conformational landscape of these molecules.